3-aminoquinoline-4-carboxylic acid chemical properties
3-aminoquinoline-4-carboxylic acid chemical properties
An In-Depth Technical Guide to 3-Aminoquinoline-4-Carboxylic Acid: Properties, Synthesis, and Applications
Executive Summary
3-Aminoquinoline-4-carboxylic acid is a heterocyclic building block of significant interest to the pharmaceutical and chemical research communities. As a derivative of the quinoline scaffold, a privileged motif in medicinal chemistry, this compound serves as a versatile starting material for the synthesis of a wide array of biologically active molecules.[1] Its structure, featuring a reactive carboxylic acid handle and an amino group on the quinoline core, allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This guide provides a comprehensive overview of the core chemical properties, established synthetic protocols, reactivity, and diverse applications of 3-aminoquinoline-4-carboxylic acid and its related analogues, offering field-proven insights for researchers, scientists, and drug development professionals.
The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, consisting of a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Quinoline-4-carboxylic acids, in particular, have emerged as a highly promising class of compounds due to their demonstrated potential across various therapeutic areas.[1][3] The carboxylic acid group at the 4-position not only influences the molecule's physicochemical properties but also serves as a critical anchor point for derivatization into esters, amides, and other functional groups. The addition of an amino group, as in the titular compound, further expands the synthetic possibilities, making it an invaluable scaffold for developing novel therapeutic agents with activities ranging from anticancer to antimicrobial.[4][5][6]
Core Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of 3-aminoquinoline-4-carboxylic acid is essential for its effective use in research and development. While specific data for the 3-amino isomer is consolidated from general knowledge of related quinoline structures, the properties of the core quinoline-4-carboxylic acid framework are well-documented.
Physicochemical Data
The key computed and experimental properties are summarized below. These values are critical for predicting solubility, membrane permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [7] |
| Molecular Weight | 188.18 g/mol | [8] |
| Monoisotopic Mass | 188.05858 Da | [7] |
| CAS Number | 1799412-39-7 | [9] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C=N2)N)C(=O)O | [7] |
| InChI Key | WKNYGHMNOKYOJY-UHFFFAOYSA-N | [7] |
| XlogP (Predicted) | 1.6 | [7] |
| Polar Surface Area | 76.2 Ų | [8] |
| Appearance | Typically a solid at room temperature |
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation. The characteristic signals for the quinoline-4-carboxylic acid framework are well-established.
| Spectroscopy | Characteristic Signals | Rationale & Interpretation |
| IR (Infrared) | ~3500-2500 cm⁻¹ (broad), ~1750-1700 cm⁻¹ (strong), ~1620-1450 cm⁻¹ | The broad band corresponds to the O-H stretch of the carboxylic acid, often overlapping with N-H stretches.[10][11] The strong absorption is characteristic of the C=O (carbonyl) stretch.[10] The peaks in the fingerprint region are from C=C and C=N aromatic ring stretches.[12] |
| ¹H NMR | ~11.0-14.0 ppm (broad singlet, 1H), ~7.0-9.0 ppm (multiplets, Ar-H) | The highly deshielded broad singlet is the signature proton of the carboxylic acid group.[10] The aromatic protons on the quinoline core appear in the typical downfield region. |
| ¹³C NMR | ~165-175 ppm, ~115-150 ppm | The signal in the 165-175 ppm range is indicative of the carbonyl carbon in the carboxylic acid.[10][12] The remaining signals correspond to the sp² hybridized carbons of the quinoline ring system. |
| Mass Spectrometry | M+ peak corresponding to the molecular formula | Confirms the molecular weight and elemental composition of the compound.[10] |
Synthesis and Manufacturing Strategies
The synthesis of the quinoline-4-carboxylic acid core is predominantly achieved through two classic name reactions: the Pfitzinger reaction and the Doebner reaction. The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the final product.
Caption: Primary synthetic routes to the quinoline-4-carboxylic acid scaffold.
Protocol: Pfitzinger Reaction
This method involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[10][11] It is a robust method for accessing a variety of substituted quinoline-4-carboxylic acids.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve isatin (1.0 eq) and the appropriate α-methylene ketone (1.0-1.2 eq) in ethanol.
-
Base Addition: Add a solution of potassium hydroxide (approx. 3.0 eq) in ethanol to the mixture. The use of a strong base is crucial for the initial hydrolysis of isatin and subsequent condensation.
-
Reflux: Heat the reaction mixture to reflux for 12-24 hours.[10][11] The extended heating drives the multi-step condensation and cyclization process to completion.
-
Work-up: After cooling, distill the solvent under reduced pressure. Add water to the residue to dissolve the potassium salt of the product.
-
Acidification & Isolation: Cool the aqueous solution in an ice bath and slowly acidify with a mineral acid (e.g., 2N HCl) to pH ~1-2.[12] The carboxylic acid product, being insoluble in the acidic aqueous medium, will precipitate.
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent (e.g., toluene, ethanol) can be performed for further purification.[12]
Protocol: Doebner Reaction
The Doebner reaction is a versatile three-component synthesis involving an aniline, an aldehyde, and pyruvic acid.[2][13] This approach is particularly advantageous for creating diversity at the 2-position of the quinoline ring. However, traditional methods often give low yields with electron-deficient anilines.[2][13] Modern modifications, such as the use of Lewis acid catalysts like BF₃·THF, have significantly improved the scope and efficiency of this reaction.[2][13]
Methodology (Modified for Electron-Deficient Anilines):
-
Initial Condensation: To a solution of the aniline derivative (1.0 eq) and aldehyde (1.1 eq) in acetonitrile (MeCN), add BF₃·THF (0.2-0.3 eq) as a catalyst.[2] Stir the mixture at 65 °C for 1 hour to facilitate the formation of the Schiff base intermediate.
-
Pyruvic Acid Addition: Add a solution of pyruvic acid (1.0-1.2 eq) in MeCN dropwise to the reaction mixture over several hours while maintaining the temperature at 65 °C.[2] Slow addition is key to minimizing side reactions.
-
Reaction Completion: Continue heating the mixture for an additional 20-24 hours until TLC or LC-MS analysis indicates the consumption of starting materials.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. The solid can be collected by filtration.
-
Purification: Wash the collected solid with the reaction solvent (MeCN) and then water to remove residual catalyst and unreacted starting materials. The product is typically of high purity but can be recrystallized if necessary.
Chemical Reactivity and Derivatization
The dual functionality of 3-aminoquinoline-4-carboxylic acid makes it an ideal platform for combinatorial chemistry and SAR studies. The carboxylic acid can be readily converted into esters, amides, and acid chlorides, while the amino group can undergo acylation, alkylation, or be used in coupling reactions.
Caption: Key derivatization pathways for 3-aminoquinoline-4-carboxylic acid.
The conversion to an acid chloride using thionyl chloride (SOCl₂) is a common first step to activate the carboxylic acid, facilitating the subsequent high-yield synthesis of a wide range of esters and amides.[12] This strategy is fundamental in drug discovery programs for rapidly generating libraries of analogues for biological screening.
Applications in Drug Discovery and Development
Derivatives of the quinoline-4-carboxylic acid scaffold exhibit a remarkable breadth of biological activities.[3] Their versatility has led to their investigation in numerous therapeutic areas.
-
Anticancer Activity: Many derivatives show potent anticancer effects.[1] A primary mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the de novo synthesis of pyrimidines.[1] Cancer cells, due to their high proliferation rate, are highly dependent on this pathway, making DHODH an attractive therapeutic target.
-
Antibacterial Activity: The quinolone class of antibiotics, which are structurally related, function by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[1] This mechanism has been explored for quinoline-4-carboxylic acid derivatives as well.[6]
-
Antimalarial and Antileishmanial Activity: 4-aminoquinolines, like chloroquine, have a long history in treating malaria.[14] Newer derivatives are being explored to combat resistance.[14] Additionally, the scaffold has shown promise as an antileishmanial agent, potentially by inhibiting targets like N-myristoyltransferase (NMT).[15]
-
Anti-inflammatory and BTK Inhibition: In the field of autoimmune diseases, 4-aminoquinoline-3-carboxamide derivatives have been developed as potent and reversible inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling, for treating conditions like rheumatoid arthritis.[16]
Mechanism Spotlight: DHODH Inhibition
The inhibition of DHODH by quinoline-4-carboxylic acid derivatives disrupts the synthesis of essential DNA and RNA precursors, leading to cell cycle arrest and the suppression of tumor growth.[1]
Caption: Mechanism of anticancer action via DHODH inhibition.
Conclusion and Future Outlook
3-Aminoquinoline-4-carboxylic acid is more than just a chemical compound; it is a strategic platform for innovation in medicinal chemistry. Its well-defined physicochemical properties, established and adaptable synthetic routes, and versatile reactivity make it an invaluable tool for drug discovery. The proven success of its derivatives in targeting critical enzymes in cancer, infectious diseases, and autoimmune disorders underscores the enduring potential of this scaffold. Future research will likely focus on leveraging computational methods for the rational design of new derivatives with enhanced potency and specificity, further cementing the role of 3-aminoquinoline-4-carboxylic acid in the development of next-generation therapeutics.
References
- PubChemLite. (n.d.). 3-aminoquinoline-4-carboxylic acid (C10H8N2O2).
- Marecki, P. E., & Bambury, R. E. (1984). Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents. Journal of Pharmaceutical Sciences, 73(8), 1141-3.
- The University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS.
- Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386.
- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
- BenchChem. (n.d.). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.
- PubChem. (n.d.). 2-Aminoquinoline-4-carboxylic acid.
- Yadav, V., et al. (2012). Application of pfitzinger reaction in. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
- RSC Publishing. (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry.
- Lahna, J. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines, 21(2), 1-19.
- PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). Makara Journal of Science.
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
- BLD Pharm. (n.d.). 8-Aminoquinoline-4-carboxylic acid.
- MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
- Zhang, Y., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6561-6574.
- Strigáčová, J., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 45(4), 305-309.
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
- Wang, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 322.
- Frontiers. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | MDPI [mdpi.com]
- 7. PubChemLite - 3-aminoquinoline-4-carboxylic acid (C10H8N2O2) [pubchemlite.lcsb.uni.lu]
- 8. 2-Aminoquinoline-4-carboxylic acid | C10H8N2O2 | CID 3159677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 121689-23-4|8-Aminoquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. jocpr.com [jocpr.com]
- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 15. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 16. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
